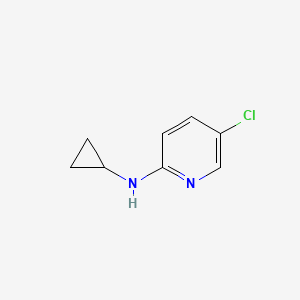

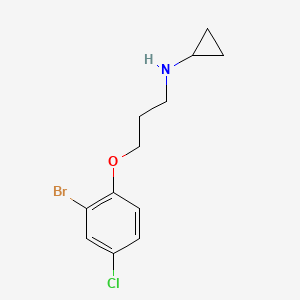

N~1~-benzyl-4-chloro-N~1~-ethyl-1,2-benzenediamine

Overview

Description

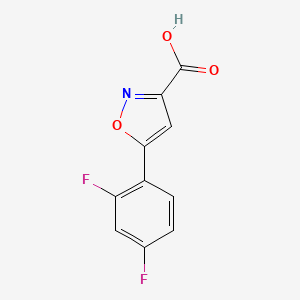

“N~1~-benzyl-4-chloro-N~1~-ethyl-1,2-benzenediamine” is a chemical compound with the linear formula C13H13ClN2 . It is also known by other synonyms such as “N1-BENZYL-4-CHLORO-N1-ETHYLBENZENE-1,2-DIAMINE” and "1,2-Benzenediamine, 4-chloro-N1-ethyl-N1-(phenylmethyl)-" .

Chemical Reactions Analysis

Reactions involving similar compounds often occur at the benzylic position . These can include free radical bromination, nucleophilic substitution, and oxidation . For benzylic halides, 1° typically react via an SN2 pathway, while 2° and 3° typically react via an SN1 pathway, via the resonance-stabilized carbocation .Scientific Research Applications

Synthesis and Neuroleptic Activity

N1-benzyl-4-chloro-N1-ethyl-1,2-benzenediamine derivatives have been studied for their potential as neuroleptics. Iwanami et al. (1981) synthesized benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics, finding a good correlation between structure and activity in these compounds. Notably, the introduction of a benzyl group on the terminal nitrogen and a methyl group on the p-amino group enhanced activity, suggesting potential for treating psychosis with fewer side effects (Iwanami et al., 1981).

Host Molecule Structure for Channel Inclusion Compounds

Research by Fridman Moshe Kapon Yana Sheynin and M. Kaftory (2006) involved synthesizing host molecules including 1,3-benzenediamine derivatives for forming channel inclusion compounds. These compounds crystallize in specific ways, creating channels that can be filled with guest molecules like ethanol, suggesting applications in molecular encapsulation and controlled release (Fridman Moshe Kapon Yana Sheynin & M. Kaftory, 2006).

Molecular Geometry and Self-Aggregation

The study of molecular and supramolecular geometries of ethylenediamine derivatives, including benzyl-1,2-benzenediamine, reveals insights into the structural variations due to substituents. Rajput, Sanphui, and Biradha (2007) found that these compounds can exhibit different molecular geometries, which is crucial for understanding their reactivity and potential applications in materials science (Rajput, Sanphui, & Biradha, 2007).

Derivatization of Electrode Surfaces

Research by Buchanan et al. (1983) on the chemical derivatization of electrode surfaces with derivatives of N,N,N',N'-tetraalkyl-1,4-benzenediamine, including N1-benzyl-4-chloro-N1-ethyl-1,2-benzenediamine, explored its application in modifying electrode surfaces. This research has implications for the development of electrochemical sensors and devices (Buchanan et al., 1983).

Platinum(II) Complexes and Intramolecular Interactions

Goto et al. (2000) studied the NMR spectra of platinum(II) complexes with N-ethyl- or N-benzyl-1,2-ethanediamine. They found significant upfield shifts due to ring current effects and intramolecular interactions in these complexes, suggesting potential applications in the design of metal-organic frameworks and coordination chemistry (Goto et al., 2000).

Antimicrobial and Cytotoxic Activity

Noolvi et al. (2014) synthesized derivatives of N1-benzyl-4-chloro-N1-ethyl-1,2-benzenediamine, evaluating their antibacterial and cytotoxic properties. Some derivatives exhibited significant antibacterial and cytotoxic activity, highlighting their potential in pharmaceutical research and development (Noolvi et al., 2014).

properties

IUPAC Name |

1-N-benzyl-4-chloro-1-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(16)10-14(15)17/h3-10H,2,11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMLSEQDDQESQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-benzyl-4-chloro-N~1~-ethyl-1,2-benzenediamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline](/img/structure/B1414968.png)

![4-[Methyl(propan-2-yl)amino]butan-2-one](/img/structure/B1414972.png)

![5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B1414978.png)

![2-cyano-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B1414982.png)

![2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile](/img/structure/B1414985.png)